Methyl (4-Nitrophenyl) Methylphosphonate
Overview
Description
Methyl (4-Nitrophenyl) Methylphosphonate is an organophosphorus compound with the molecular formula C8H10NO5P It is characterized by the presence of a nitrophenyl group attached to a methylphosphonate moiety
Mechanism of Action
Target of Action
Methyl (4-Nitrophenyl) Methylphosphonate is a type of phosphonate, a class of compounds that have been found to have biological activity Phosphonates are known to interact with various enzymes and receptors in organisms, playing roles in a variety of biological processes .
Mode of Action
Phosphonates, in general, are known to undergo hydrolysis under both acidic and basic conditions . This process can lead to the cleavage of the C-O bond, resulting in the formation of phosphinic and phosphonic acids . These acids are biologically active and can interact with various targets in the organism .
Biochemical Pathways
This compound can participate in the biochemical pathway of hydrolysis, leading to the formation of phosphinic and phosphonic acids . These acids are intermediates in various biochemical pathways and have been found to exhibit biological activity . For instance, they are known to be involved in the treatment of DNA virus and retrovirus infections .
Pharmacokinetics
The pharmacokinetics of similar phosphonate compounds have been studied . These studies suggest that phosphonates can be absorbed and distributed in the body, metabolized, and eventually excreted .
Result of Action
The result of the action of this compound is the formation of phosphinic and phosphonic acids through the process of hydrolysis . These acids are biologically active and can interact with various targets in the organism, leading to a variety of biological effects .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of phosphonates has been found to be optimal at certain acid concentrations and temperatures . Furthermore, the presence of other substances in the environment, such as other enzymes or inhibitors, can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl (4-Nitrophenyl) Methylphosphonate are not fully exploredThey can act as enzyme inhibitors, potentially affecting biochemical reactions .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For instance, some organophosphates can inhibit acetylcholinesterase, affecting cell signaling pathways .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have toxic effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Phosphonates can be used by microorganisms when phosphate becomes unavailable, leading to the formation of methane .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (4-Nitrophenyl) Methylphosphonate can be synthesized through several methods. One common approach involves the reaction of sodium 4-nitrophenoxide with methylphosphonic dichloride. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, with stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-Nitrophenyl) Methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylphosphonate group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Methyl (4-Nitrophenyl) Methylphosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe and its interactions with enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
4-Nitrophenyl Isopropyl Methylphosphonate (NIMP): Similar structure but with an isopropyl group instead of a methyl group.
4-Nitrophenyl Ethyl Methylphosphonate (NEMP): Contains an ethyl group instead of a methyl group.
Uniqueness: Methyl (4-Nitrophenyl) Methylphosphonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl group provides different steric and electronic properties compared to its isopropyl and ethyl analogs, influencing its interaction with enzymes and other biological targets.
Properties
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPDBQHTSLQLRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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